molecular formula C8H11Cl2N B6251681 N-(2-chloroethyl)aniline hydrochloride CAS No. 874-78-2

N-(2-chloroethyl)aniline hydrochloride

Cat. No.: B6251681
CAS No.: 874-78-2
M. Wt: 192.1
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroethyl)aniline hydrochloride: is an organic compound with the molecular formula C8H11Cl2N . It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-chloroethyl group. This compound is typically found as a white to pale yellow crystalline powder and is soluble in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)aniline hydrochloride can be achieved through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where aniline and 2-chloroethanol are reacted under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: N-(2-mercaptoethyl)aniline, N-(2-aminoethyl)aniline.

    Oxidation: N-(2-chloroethyl)aniline N-oxide.

    Reduction: Ethyl aniline.

Mechanism of Action

The primary mechanism of action of N-(2-chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in DNA. The 2-chloroethyl group reacts with the nitrogen atoms in the DNA bases, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Uniqueness: N-(2-chloroethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chloroethyl derivatives. Its ability to selectively alkylate DNA makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

874-78-2

Molecular Formula

C8H11Cl2N

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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